REACTION_CXSMILES
|
[CH3:1][C:2]1[O:3][C:4]2[CH:15]=[CH:14][CH:13]=[CH:12][C:5]=2[C:6](=[O:11])[C:7]=1[N+:8]([O-])=O>[Pd].C(O)C>[CH3:1][C:2]1[O:3][C:4]2[CH:15]=[CH:14][CH:13]=[CH:12][C:5]=2[C:6](=[O:11])[C:7]=1[NH2:8]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC=1OC2=C(C(C1[N+](=O)[O-])=O)C=CC=C2
|
Name
|
|
Quantity
|
0.75 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
was shaken under a hydrogen atmosphere in a Parr shaker for 40 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give yellow solids
|
Type
|
CUSTOM
|
Details
|
Recrystallization from benzene
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1OC2=C(C(C1N)=O)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 5.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |